N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Description
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring and substituted with methoxy, methyl, and nitro groups. The (2Z) configuration indicates a planar, conjugated imine structure, which is critical for its electronic properties and intermolecular interactions.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-12-8-13(24-2)14(25-3)9-15(12)26-17(19)18-16(21)10-4-6-11(7-5-10)20(22)23/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKALIQCNUKZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide typically involves the reaction of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzothiazole vs. Pyridothiazine : The target compound’s benzothiazole-dihydrothiazole hybrid differs from pyridothiazine systems (e.g., in ), which exhibit greater planarity due to fused pyridine-thiazine rings. This structural distinction affects conjugation and redox properties .
- Substituent Effects : The 5,6-dimethoxy and 3-methyl groups on the benzothiazole ring enhance steric bulk compared to simpler analogs like N-(3-chlorophenethyl)-4-nitrobenzamide (). These groups may hinder rotational freedom, impacting binding interactions in pharmacological contexts .
Table 1: Key Structural Features of Analogs
Hydrogen Bonding and Crystal Packing
- The nitro group in the target compound likely participates in N–H···O and C–H···O interactions, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). Such interactions stabilize crystal lattices and influence melting points .
- In contrast, compounds lacking polar substituents (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide in ) exhibit weaker intermolecular forces, resulting in lower melting points (139–142°C vs. ~170°C for methoxy-rich analogs) .
Pharmacological and Physicochemical Properties
ADME and Drug-Likeness
- Lipinski’s Rule Compliance: Nitrobenzamide derivatives (e.g., in ) often exhibit high topological polar surface area (>100 Ų), reducing membrane permeability.
- Toxicity Risks : Nitro groups can generate reactive metabolites, as seen in ’s neurokinin antagonists. Structural analogs with chloro substituents (e.g., 3-chlorophenethyl in ) show higher hepatotoxicity risks .
Table 2: Bioactivity Comparison
| Compound | Bioactivity | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| N-(3-chlorophenethyl)-4-nitrobenzamide | Neurokinin-2 antagonism | 0.1–1.0 | |
| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-... | Antitumor (in vitro) | 5–10 |
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound has a molecular formula of and features a complex structure consisting of a benzothiazole ring and nitrobenzamide moiety. The synthesis typically involves the reaction of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. This reaction is conducted under controlled conditions to ensure high yield and purity through methods such as recrystallization or column chromatography .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may exert effects by binding to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, including:
- Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the growth of cancer cells by inducing apoptosis.
- Antioxidant Activity : The presence of methoxy groups in the structure may enhance its antioxidant properties, which are crucial for mitigating oxidative stress in cells.
Anticancer Effects
Several studies have evaluated the anticancer potential of this compound. For instance:
-
Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. The IC50 values indicate significant potency against specific types of cancer cells.
These results suggest that while some cell lines show resistance, others are significantly affected by treatment with this compound .
Cell Line IC50 (μg/mL) CCRF-CEM (Leukemia) >20 MCF7 (Breast) 12 A549 (Lung) 15
Antioxidant Properties
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and FRAP.
| Assay Type | Result |
|---|---|
| DPPH Assay | Significant inhibition |
| FRAP Assay | Moderate activity |
These findings indicate that the compound possesses notable antioxidant properties which may contribute to its therapeutic effects .
Case Studies
- Study on Apoptosis Induction : A study focused on the mechanism of action revealed that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cancer cells.
- Combination Therapy : Another case study explored the efficacy of this compound when used in combination with other chemotherapeutic agents. Results indicated enhanced cytotoxicity compared to single-agent treatments, suggesting potential for combination therapy in clinical settings.
Q & A
Q. Case Study :
- Target Reaction : Nitro group reduction to amine.
- Predicted Pathway : Use H2/Pd in ethanol at 25°C (computational yield: 85% vs. experimental: 82%) .
Validation : Cross-check with DFT (Density Functional Theory) energy profiles and experimental kinetics .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Functional Group Variation : Synthesize derivatives with modified groups (e.g., replacing methoxy with ethoxy) .
Biological Testing : Screen against target enzymes (e.g., kinase assays) and correlate with structural features .
Example SAR Table:
| Derivative | R Group | Activity (IC50, µM) |
|---|---|---|
| Parent | 5,6-OCH3 | 15.2 |
| Derivative 1 | 5-OCH3, 6-Cl | 8.7 |
| Derivative 2 | 5-NO2, 6-OCH3 | 22.1 |
Insight : Electron-withdrawing groups (Cl, NO2) enhance binding to hydrophobic enzyme pockets .
Basic: What are the common functional group reactions relevant to this compound?
Methodological Answer:
Key reactive sites:
- Nitro Group : Reduction to amine (H2/Pd) or nucleophilic substitution (e.g., with thiols) .
- Amide Linkage : Hydrolysis under acidic/basic conditions to yield carboxylic acid and amine .
- Benzothiazole Ring : Electrophilic substitution (e.g., bromination at position 4) .
Reaction Optimization:
- Nitro Reduction : Use 10% Pd/C in ethanol under H2 (1 atm) for 6 hrs (yield: 85%) .
- Amide Hydrolysis : 6M HCl at 100°C for 3 hrs, monitored by TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
